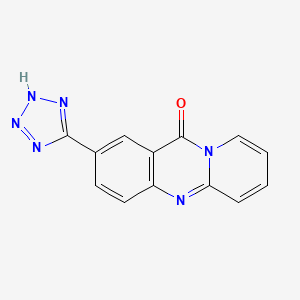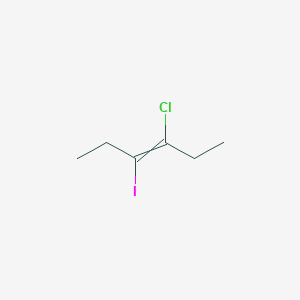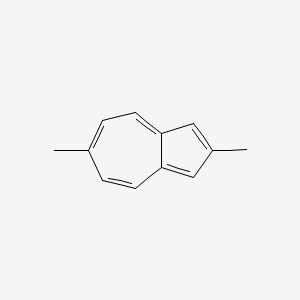
2,6-Dimethylazulene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethylazulene is an aromatic hydrocarbon that belongs to the azulene family Azulene is known for its deep blue color, which is quite unusual for small unsaturated aromatic compounds The structure of this compound consists of a bicyclic system with a five-membered ring fused to a seven-membered ring, with two methyl groups attached at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylazulene typically involves the cyclization of appropriate precursors. One common method is the Diels-Alder reaction followed by dehydrogenation. For instance, starting from a diene and a dienophile, the intermediate product undergoes cyclization to form the azulene core, which is then methylated at the 2 and 6 positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving catalysts and specific temperature and pressure conditions to facilitate the cyclization and methylation processes.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dimethylazulene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, where substituents can be introduced at various positions on the azulene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst is common.
Major Products:
Oxidation: Azulenequinones.
Reduction: Dihydroazulenes.
Substitution: Various substituted azulenes depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethylazulene has found applications in several scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the development of optoelectronic devices due to its unique electronic properties.
Wirkmechanismus
The mechanism by which 2,6-Dimethylazulene exerts its effects is primarily through its interaction with biological molecules. Its aromatic structure allows it to intercalate with DNA, potentially affecting gene expression. Additionally, its ability to undergo redox reactions makes it a candidate for modulating oxidative stress in biological systems. The specific molecular targets and pathways involved are still under investigation, but its unique structure suggests a multifaceted mode of action.
Vergleich Mit ähnlichen Verbindungen
Azulene: The parent compound, known for its blue color and aromatic properties.
Guaiazulene: A derivative with an isopropyl group, found in nature and used in cosmetics.
Chamazulene: Another natural derivative with anti-inflammatory properties.
Uniqueness of 2,6-Dimethylazulene: Compared to its analogs, this compound is unique due to the specific positioning of the methyl groups, which can influence its electronic properties and reactivity. This makes it particularly interesting for applications in materials science and medicinal chemistry.
Eigenschaften
CAS-Nummer |
63264-58-4 |
|---|---|
Molekularformel |
C12H12 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
2,6-dimethylazulene |
InChI |
InChI=1S/C12H12/c1-9-3-5-11-7-10(2)8-12(11)6-4-9/h3-8H,1-2H3 |
InChI-Schlüssel |
JSEKRQGOYPFGKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C2C=C(C=C2C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol](/img/structure/B14497659.png)
![2,3-Bis[(propan-2-yl)oxy]naphthalene](/img/structure/B14497666.png)
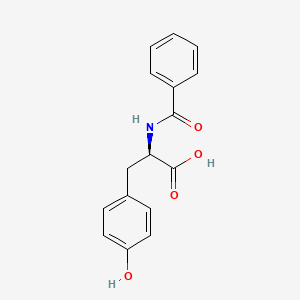
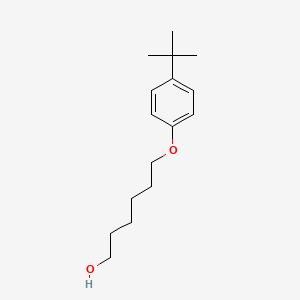
![8-Methylbicyclo[4.2.0]octan-7-one](/img/structure/B14497675.png)
![2,6-Bis{3-[methyl(phenyl)amino]prop-2-en-1-ylidene}cyclohexan-1-one](/img/structure/B14497682.png)
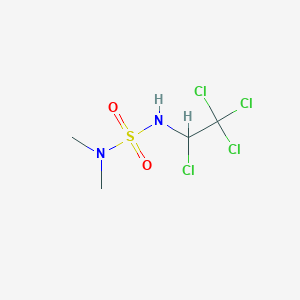
![[1-(2-Oxopropyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14497701.png)

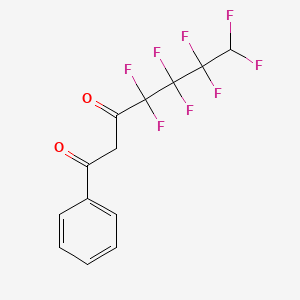
![1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene](/img/structure/B14497738.png)
